molecular formula C7H5NO6 B049579 3,4-Dihydroxy-5-nitrobenzoic Acid CAS No. 84211-30-3

3,4-Dihydroxy-5-nitrobenzoic Acid

Cat. No. B049579
M. Wt: 199.12 g/mol
InChI Key: HDPSONAKHMNQPA-UHFFFAOYSA-N
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Patent
US07842713B2

Procedure details

Thionyl chloride (6.07 mL, 83 mmol) was added drop wise to a stirred solution of 3,4-dihydroxy-5-nitrobenzoic acid (14.4 g, 72.3 mmol) in MeOH (70 mL) at room temperature for 1 h. The reaction mixture was refluxed for 3 h and concentrated. The residue was recrystallized from water and vacuum-dried to afford the desired ester (11.0 g, 51.6 mmol, 71.4% yield).
Quantity
6.07 mL
Type
reactant
Reaction Step One
Quantity
14.4 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
reactant
Reaction Step One
Name
Yield
71.4%

Identifiers

REACTION_CXSMILES
S(Cl)(Cl)=O.[OH:5][C:6]1[CH:7]=[C:8]([CH:12]=[C:13]([N+:16]([O-:18])=[O:17])[C:14]=1[OH:15])[C:9]([OH:11])=[O:10].[CH3:19]O>>[OH:5][C:6]1[CH:7]=[C:8]([CH:12]=[C:13]([N+:16]([O-:18])=[O:17])[C:14]=1[OH:15])[C:9]([O:11][CH3:19])=[O:10]

Inputs

Step One
Name
Quantity
6.07 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
14.4 g
Type
reactant
Smiles
OC=1C=C(C(=O)O)C=C(C1O)[N+](=O)[O-]
Name
Quantity
70 mL
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed for 3 h
Duration
3 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was recrystallized from water
CUSTOM
Type
CUSTOM
Details
vacuum-dried

Outcomes

Product
Name
Type
product
Smiles
OC=1C=C(C(=O)OC)C=C(C1O)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: AMOUNT 51.6 mmol
AMOUNT: MASS 11 g
YIELD: PERCENTYIELD 71.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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